MARCKS Peptide(151-175), Phosphorylated

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

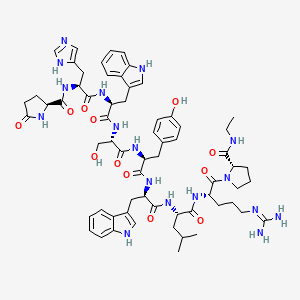

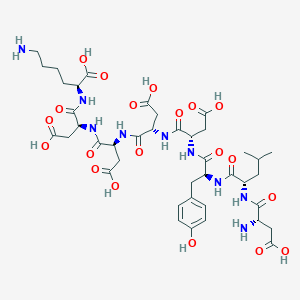

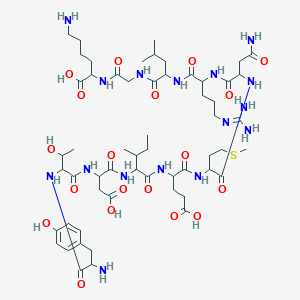

MARCKS Peptide(151-175), Phosphorylated is a phosphorylated peptide corresponding to the basic effector domain of myristoylated alanine-rich protein kinase C substrate protein (MARCKS). Phosphorylation of MARCKS Peptide (151-175) reverses its inhibition of phospholipase C (PLC)-catalyzed hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

Wissenschaftliche Forschungsanwendungen

Electrostatic Sequestration of PIP2

The phosphorylated MARCKS peptide (151-175) plays a crucial role in the electrostatic sequestration of Phosphatidylinositol 4,5-bisphosphate (PIP2) on phospholipid membranes. This process involves interactions with acidic lipids and is influenced by Ca2+/calmodulin or protein kinase C phosphorylation. The sequestration of PIP2 by MARCKS peptide affects PLC-δ1-catalyzed hydrolysis of PIP2 (Gambhir et al., 2004).

Impact on Memory Function

MARCKS peptides, including the phosphorylated segment (151-175), have been found to significantly impact memory performance in rats. Specifically, hippocampal infusions of this peptide impair both working and reference memory, suggesting a potential role in memory regulation and impairment (Timofeeva et al., 2010).

Binding to Phosphatidylinositol 4,5-Bisphosphate (PIP2)

Studies show that MARCKS peptide (151-175) binds strongly to PIP2, affecting phosphoinositide-specific phospholipase C (PLC)-catalyzed hydrolysis. This interaction is influenced by local electrostatic interactions and is crucial for the sequestration of PIP2 in the plasma membrane (Wang et al., 2001).

Computational Modeling of Electrostatic Sequestration

Computational models of the interaction between the phosphorylated MARCKS peptide and PI(4,5)P2 suggest that the sequestration mechanism is due to nonspecific electrostatic interactions. This interaction is modulated by the linear charge density of the peptide and the lipid composition of the membrane (Wang et al., 2004).

Binding to Bilayer Membranes

MARCKS peptide (151-175) demonstrates an affinity for bilayer membranes, especially in the presence of acidic lipids like PI(4,5)P2. This suggests a role in the modulation of membrane properties and interactions with other membrane-associated proteins (Zhang et al., 2003).

Fluorescence Correlation Spectroscopy Studies

Fluorescence correlation spectroscopy has been used to analyze the binding of fluorescently labeled MARCKS peptides to lipid vesicles. This technique provides insights into the interaction dynamics of the peptide with lipid membranes, highlighting its potential regulatory roles in cellular processes (Rusu et al., 2004).

Interaction with PIP2 in Phospholipid Monolayers

The interaction of MARCKS peptide (151-175) with PIP2 in mixed DPPC/PIP2 monolayers suggests a complex interplay involving changes in the lateral organization of the monolayer and the orientation of PIP2 molecules. This interaction forms the basis for electrostatic interactions essential for cellular signaling processes (Dietrich et al., 2009).

Lung Cancer Metastasis

In the context of lung cancer, phosphorylation of MARCKS has been linked to cell migration and metastasis. Peptides targeting the phosphorylated form of MARCKS have shown potential in inhibiting lung cancer metastasis, indicating a significant role of this phosphorylated peptide in cancer progression and as a therapeutic target (Chen et al., 2014).

Eigenschaften

Molekularformel |

C₁₄₇H₂₄₆N₄₁O₄₀P₃ |

|---|---|

Molekulargewicht |

3320.80 |

Sequenz |

One Letter Code: KKKKKRF-pSer-FKK-pSer-FKLSGF-pSer-FKKNKK |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.